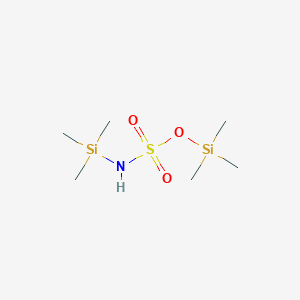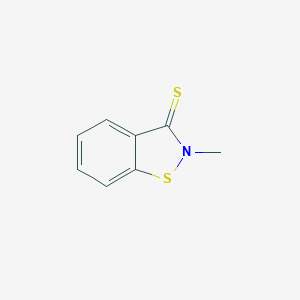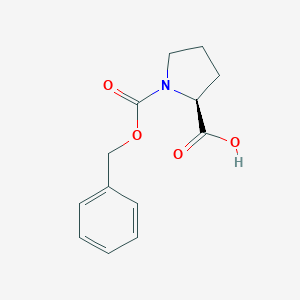
Dimethyl-10,12-benz(a)acridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl-10,12-benz(a)acridine is a polycyclic aromatic hydrocarbon that belongs to the acridine family Acridines are known for their unique structural properties, which include a planar heterocyclic framework containing nitrogen
準備方法
The synthesis of Dimethyl-10,12-benz(a)acridine typically involves the fusion of 9,9-dimethyl-9,10-dihydroacridine with an additional phenyl moiety. This process is designed to create a rigid structure that can be further functionalized. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
化学反応の分析
Dimethyl-10,12-benz(a)acridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced acridine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, often using reagents like halogens or nitro compounds under acidic or basic conditions.
科学的研究の応用
Dimethyl-10,12-benz(a)acridine has a wide range of applications in scientific research:
作用機序
The mechanism of action of Dimethyl-10,12-benz(a)acridine primarily involves DNA intercalation. This process disrupts the normal function of DNA by inserting itself between the base pairs, leading to the inhibition of DNA replication and transcription. The compound also targets enzymes such as topoisomerase and telomerase, which are crucial for DNA maintenance and cell division . These interactions result in the compound’s anticancer and antimicrobial effects.
類似化合物との比較
Dimethyl-10,12-benz(a)acridine can be compared with other similar compounds, such as:
特性
CAS番号 |
1031-76-1 |
|---|---|
分子式 |
C19H15N |
分子量 |
257.3 g/mol |
IUPAC名 |
10,12-dimethylbenzo[a]acridine |
InChI |
InChI=1S/C19H15N/c1-12-7-9-17-16(11-12)13(2)19-15-6-4-3-5-14(15)8-10-18(19)20-17/h3-11H,1-2H3 |
InChIキー |
WMDJGDIOACZPGT-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C3=C(C=CC4=CC=CC=C43)N=C2C=C1)C |
正規SMILES |
CC1=CC2=C(C3=C(C=CC4=CC=CC=C43)N=C2C=C1)C |
| 1031-76-1 | |
同義語 |
10,12-dimethylbenz(a)acridine dimethyl-10,12-benz(a)acridine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-nitro-7,9,10,14b-tetrahydro-5H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B94932.png)












